Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 2-methoxyphenyl group at position 4, methyl groups at positions 2 and 7, and an isopropyl ester at position 3 . Its synthesis likely follows Hantzsch-like multicomponent reactions, as seen in analogs (e.g., β-keto ester condensations) .
Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
propan-2-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-13(2)28-22(26)19-14(3)24-16-11-23(4,5)12-17(25)21(16)20(19)15-9-7-8-10-18(15)27-6/h7-10,13,20,24H,11-12H2,1-6H3 |
InChI Key |
JHTCGWUJAVRISI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reaction conditions can also be tailored to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as bromine or nitronium ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, in anti-inflammatory applications, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and reduce the production of inflammatory mediators like prostaglandins . In neuroprotective applications, it may modulate signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Ester Group Variations
- Isopropyl vs. The cyclohexyl ester in Compound 4 introduces greater steric bulk, which may restrict conformational flexibility or target binding.
Substituent Position and Electronic Effects
- 2-Methoxyphenyl vs. 4-(Methoxycarbonyl)phenyl: The main compound’s ortho-methoxy group is electron-donating, while Compound 1’s para-methoxycarbonyl group is electron-withdrawing . This difference could alter the quinoline ring’s electron density, affecting reactivity or interactions with biological targets.
- Hydroxyl vs. Methoxy Groups : Compound 2’s 3-hydroxyphenyl and Compound 4’s 4-hydroxy-3-methoxyphenyl substituents introduce hydrogen-bonding capacity, which may enhance solubility or target affinity compared to the main compound’s methoxy group.
Additional Substituents
- Pyrazolyl Moieties : Pyrazolyl-substituted analogs in Compound 5 exhibit antihypertensive activity, suggesting that heterocyclic substitutions at position 4 can significantly modulate bioactivity.
Research Findings and Hypotheses
- Biological Activity : Pyrazolyl-substituted analogs (Compound 5) demonstrate antihypertensive effects , implying that the main compound’s 2-methoxyphenyl group may confer distinct target selectivity.
- Antioxidant Potential: Compound 4’s 4-hydroxy-3-methoxyphenyl substituent resembles vanillin’s structure, suggesting possible antioxidant properties—a hypothesis requiring experimental validation.
Biological Activity
Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound exhibits a variety of biological activities that make it a candidate for potential therapeutic applications. Its molecular formula is C23H29NO4, with a molecular weight of approximately 383.5 g/mol.
Pharmacological Properties
The compound has shown promise in several pharmacological studies due to its potential anti-inflammatory and anticancer properties. Some key findings regarding its biological activity include:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in inflammatory mediators such as prostaglandins. This suggests its potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its unique structure allows it to interact with biological targets effectively .
The mechanism of action of this compound involves:
- Target Interaction : The methoxy substitution in its structure enhances its electronic properties, potentially increasing its reactivity and interaction with specific biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the quinoline ring can significantly affect its potency and selectivity towards biological targets.
| Compound Variation | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Isopropyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C28H30ClNO | Contains chlorine substituent; potential anticancer activity | Anticancer |
| Methyl 4-isopropyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C17H25NO3 | Simpler structure; lower molecular weight | Lower bioactivity |
| Isopropyl 4-(4-methoxycarbonyl)phenyl)-2-amino derivatives | C23H27NO6 | Contains amino group; explored for different biological activities | Varies by substitution |
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers when administered at specific dosages compared to control groups. This supports its potential as a therapeutic agent for diseases characterized by chronic inflammation.
Anticancer Activity Evaluation
Another research effort focused on evaluating the anticancer activity of this compound against various cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity underscores its potential as a lead compound for further drug development aimed at targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
